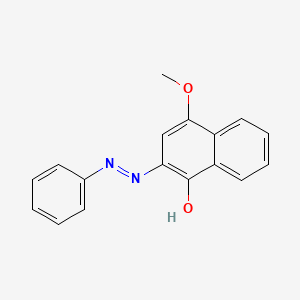
5,6-Dihydro-8,9-dimethyl-2H-benzo(6,7)cyclohepta(1,2-b)furan-2,3(4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5,6-dihydro-8,9-dimethyl-2H-benzo(6,7)cyclohepta(1,2-b)furan-2,3(4H)-dione , also known by its identifier 88RM6R8IK0 , is a chemical compound with the molecular formula C15H14O3 . This compound is characterized by its unique structure, which includes a benzo-fused cycloheptafuranone core.
Preparation Methods
The synthesis of 5,6-dihydro-8,9-dimethyl-2H-benzo(6,7)cyclohepta(1,2-b)furan-2,3(4H)-dione involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of acid catalysts and high temperatures to facilitate the formation of the cycloheptafuranone ring . Industrial production methods may involve the optimization of these reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated synthesis platforms to ensure consistency and scalability .
Chemical Reactions Analysis
5,6-dihydro-8,9-dimethyl-2H-benzo(6,7)cyclohepta(1,2-b)furan-2,3(4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as or , leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using or can convert the compound into alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, using reagents like bromine or chlorine under appropriate conditions
Scientific Research Applications
5,6-dihydro-8,9-dimethyl-2H-benzo(6,7)cyclohepta(1,2-b)furan-2,3(4H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including and .
Medicine: Research is ongoing to explore its potential as a and its role in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 5,6-dihydro-8,9-dimethyl-2H-benzo(6,7)cyclohepta(1,2-b)furan-2,3(4H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to modulation of biochemical pathways . For instance, it may act on oxidative stress pathways by scavenging free radicals, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
When compared to similar compounds, 5,6-dihydro-8,9-dimethyl-2H-benzo(6,7)cyclohepta(1,2-b)furan-2,3(4H)-dione stands out due to its unique structural features and versatile reactivity. Similar compounds include:
This compound analogs: These compounds share the core structure but differ in substituent groups, affecting their reactivity and applications.
Cycloheptafuranone derivatives: These compounds have similar ring structures but may vary in the degree of saturation or functional groups attached
Properties
CAS No. |
7508-31-8 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
12,13-dimethyl-3-oxatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),11,13-tetraene-4,5-dione |
InChI |
InChI=1S/C15H14O3/c1-8-6-10-4-3-5-11-13(16)15(17)18-14(11)12(10)7-9(8)2/h6-7H,3-5H2,1-2H3 |
InChI Key |
LFHOIFAKXWBVBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C3=C(CCC2)C(=O)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro-[4-[chloro(diphenyl)silyl]phenyl]-diphenylsilane](/img/structure/B15196623.png)

![14-thia-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,12,15-hexaene-2,9-dione](/img/structure/B15196633.png)





![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B15196669.png)



![(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-](/img/structure/B15196695.png)

